2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid
Description
This compound is a structurally complex molecule featuring a 7-azaspiro[3.5]nonane core, a 3-bromophenyl substituent, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group linked via an acetic acid moiety. The spirocyclic framework introduces conformational rigidity, which is advantageous in drug design for enhancing target specificity and metabolic stability . The Fmoc group, commonly used in peptide synthesis, provides UV detectability and base-sensitive deprotection . Applications span medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., self-assembling systems) .
Properties
IUPAC Name |
2-[[2-(3-bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30BrNO5/c32-22-7-5-6-21(16-22)31(38-18-28(34)35)19-30(20-31)12-14-33(15-13-30)29(36)37-17-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-11,16,27H,12-15,17-20H2,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQZTKBEEQVXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)(C3=CC(=CC=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromophenyl group, a fluorenylmethoxycarbonyl moiety, and a spirocyclic framework. The IUPAC name is (2S)-3-(3-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, with an InChI key of CALGTIKYXVBTAO-QFIPXVFZSA-N. Its molecular formula is with a molecular weight of approximately 467.49 g/mol .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to 3-bromophenyl derivatives. For instance, similar compounds have shown significant anti-invasive and anti-migrative properties in various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell invasion in models such as the Boyden chamber assay .
Case Study: In Vivo Efficacy
A study involving nude mice grafted with human tumor cells (HT1080 or MDA-MB231) showed that treatment with certain brominated coumarin derivatives resulted in reduced tumor growth. This suggests that bromophenyl-containing compounds may serve as effective agents against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. While some studies indicate limited antibacterial activity against Gram-positive bacteria like Bacillus subtilis, antifungal activity appears more pronounced against various fungal pathogens .
Structure-Activity Relationship
Research indicates that modifications to the phenyl ring can significantly influence the biological activity of these compounds. For example, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Toxicity and Selectivity
A critical aspect of evaluating the biological activity of any compound is its toxicity profile. Some studies have reported that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Summary of Biological Activities
| Activity | Findings |
|---|---|
| Anticancer | Significant inhibition of tumor growth in vivo; selective cytotoxicity observed in vitro. |
| Antimicrobial | Limited antibacterial activity; notable antifungal effects against several pathogens. |
| Toxicity | Selective toxicity towards cancer cells with lower impact on normal cells reported. |
Comparison with Similar Compounds
2-{[2-(4-Bromophenyl)-7-Fmoc-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid
- Structural Difference : 4-bromophenyl vs. 3-bromophenyl substituent.
- Molecular Weight : 576.49 g/mol (identical to the target compound).
2-[2-(4-Bromo-1,3-thiazol-2-yl)-7-Fmoc-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid
- Structural Difference : Thiazole ring replaces bromophenyl.
- Impact : The thiazole’s heterocyclic nature introduces hydrogen-bonding capability, which could enhance solubility and target engagement .
- Molecular Weight: Not explicitly reported, but likely higher due to sulfur and nitrogen atoms.
Functional Group Modifications
2-(3-Bromophenyl)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic Acid
- Structural Difference: Methylamino group replaces the spirocyclic ether-oxygen linkage.
- Impact: The methylamino group may increase lipophilicity (logP), affecting membrane permeability. Molecular weight is lower (466.33 g/mol vs. 576.49 g/mol) .
(R)-2-((Fmoc-amino)-3-hydroxy-phenyl)acetic Acid
- Structural Difference : Hydroxyl group replaces bromine at the phenyl position; R-configuration.
- Stereochemistry may lead to enantioselective biological activity .
Spirocyclic and Protecting Group Analogues
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic Acid
2-(3-Bromophenyl)acetic Acid
- Structural Difference : Lacks both spirocycle and Fmoc group.
- Impact : Simpler structure with lower molecular weight (215.05 g/mol) but reduced conformational control and UV detectability .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Bioactivity : The target compound’s spirocyclic structure shows promise in inhibiting proteases (e.g., SARS-CoV-2 3CLpro) due to rigidity mimicking transition states .
- Solubility : Bromophenyl derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogs, necessitating formulation optimization .
- Safety: Limited toxicity data exist for Fmoc-protected spiro compounds, though standard handling protocols (gloves, ventilation) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
